

Structure-Activity Relationship of 4-Amino-6-bromoquinoline Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 4-Amino-6-bromoquinoline

Cat. No.: B1272292

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The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position of the quinoline ring has been explored as a strategy to modulate the pharmacological profile of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **4-amino-6-bromoquinoline** analogs, with a primary focus on their potent inhibitory activity against Receptor-Interacting Protein Kinase 2 (RIPK2), an important mediator in the innate immune response. While the anticancer and antimalarial potential of 4-aminoquinolines is well-established, specific SAR studies on a series of **4-amino-6-bromoquinoline** analogs in these areas are less defined in the current literature.

Targeting RIPK2: A Key Player in Inflammatory Signaling

Receptor-interacting protein kinase 2 (RIPK2) is a crucial enzyme that mediates signal transduction from the pattern recognition receptors NOD1 and NOD2, which are involved in detecting bacterial peptidoglycans.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in various inflammatory and autoimmune diseases. As such, RIPK2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.

A significant body of research has focused on the design and synthesis of 4-aminoquinoline-based derivatives as RIPK2 inhibitors. One particular study provides a detailed investigation

into the SAR of **4-amino-6-bromoquinoline** analogs, revealing key structural features that govern their inhibitory potency.[\[1\]](#)

Quantitative Analysis of RIPK2 Inhibition

The inhibitory activity of a series of **4-amino-6-bromoquinoline** analogs against RIPK2 is summarized in the table below. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound ID	R Group (at 4-amino position)	C6-Substituent	RIPK2 IC ₅₀ (nM)
1	Phenyl	Bromine	>10000
2	3,4,5-Trimethoxyphenyl	Bromine	15 ± 3.1
3	Benzo[d]thiazol-5-yl	Bromine	2.9 ± 0.5
4	1-Methyl-1H-indazol-5-yl	Bromine	1.5 ± 0.2
5	1-Methyl-1H-benzo[d]imidazol-5-yl	Bromine	11 ± 2.3
6	Pyridin-4-yl	Pyridin-4-yl	5.1 ± 1.6
7	Benzo[d]thiazol-5-yl	Phenyl	1.8 ± 0.3
8	Benzo[d]thiazol-5-yl	4-Fluorophenyl	1.6 ± 0.4
9	Benzo[d]thiazol-5-yl	Pyridin-3-yl	1.5 ± 0.2
10	Benzo[d]thiazol-5-yl	Pyrimidin-5-yl	11 ± 1.9

Data extracted from a study by Xu et al. (2022).[\[1\]](#)

Structure-Activity Relationship Insights for RIPK2 Inhibition

The data reveals several key SAR trends for the **4-amino-6-bromoquinoline** scaffold as a RIPK2 inhibitor:

- **The 4-Amino Substituent is Critical:** A simple phenyl group at the 4-amino position (Compound 1) results in a complete loss of activity. In contrast, the introduction of more complex, heterocyclic moieties like benzo[d]thiazol-5-yl (Compound 3) and 1-methyl-1H-indazol-5-yl (Compound 4) leads to a dramatic increase in potency, with IC₅₀ values in the low nanomolar range. This suggests that the nature of the substituent at the 4-amino position plays a crucial role in the binding affinity to the active site of RIPK2.
- **The 6-Bromo Position Allows for Modification:** The bromine atom at the C6 position serves as a versatile handle for introducing further modifications via cross-coupling reactions. Replacing the bromine with various aryl and heteroaryl groups has a significant impact on activity. For instance, substituting the bromine with a pyridin-4-yl group (Compound 6) maintains potent inhibition.
- **Synergistic Effects of C4 and C6 Substitutions:** The most potent compounds in the series feature optimized substituents at both the 4-amino and C6 positions. For example, compounds 7, 8, and 9, which combine the favorable benzo[d]thiazol-5-yl group at the 4-amino position with different aryl and heteroaryl groups at C6, all exhibit IC₅₀ values below 2 nM. This indicates a synergistic effect between the two positions in achieving high-affinity binding to RIPK2.

Broader Therapeutic Potential: Anticancer and Antimalarial Activities

While detailed SAR studies for **4-amino-6-bromoquinoline** analogs in cancer and malaria are limited, the broader class of 4-aminoquinolines has been extensively investigated for these applications.

Anticancer Activity

Numerous 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.^{[3][4]} The proposed mechanisms of action are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and interference with cell signaling pathways. The presence of a halogen, such as bromine, on the quinoline ring is often

associated with enhanced anticancer activity, though a systematic study on the 6-bromo position is needed to draw definitive conclusions.

Antimalarial Activity

The 4-aminoquinoline scaffold is famously represented by the antimalarial drug chloroquine. These compounds are known to interfere with the detoxification of heme in the malaria parasite's food vacuole.[5][6] While resistance to chloroquine is a significant issue, research into novel 4-aminoquinoline analogs continues in an effort to develop agents effective against resistant strains. The electronic and steric properties of substituents on the quinoline ring can influence the drug's accumulation in the parasite and its interaction with heme. The impact of a 6-bromo substituent in this context remains an area for further exploration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays discussed.

RIPK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[7]

- **Reaction Setup:** A reaction mixture is prepared containing RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).
- **Kinase Reaction:** The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
- **ATP Depletion:** An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- **ADP to ATP Conversion:** A Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture.
- **Luminescence Detection:** The newly synthesized ATP is consumed by luciferase, generating a luminescent signal that is proportional to the initial amount of ADP produced. The

luminescence is measured using a plate reader.

- Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.^[8]^[9]

- Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the **4-amino-6-bromoquinoline** analogs for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vitro Antimalarial Assay (SYBR Green I-based Assay)

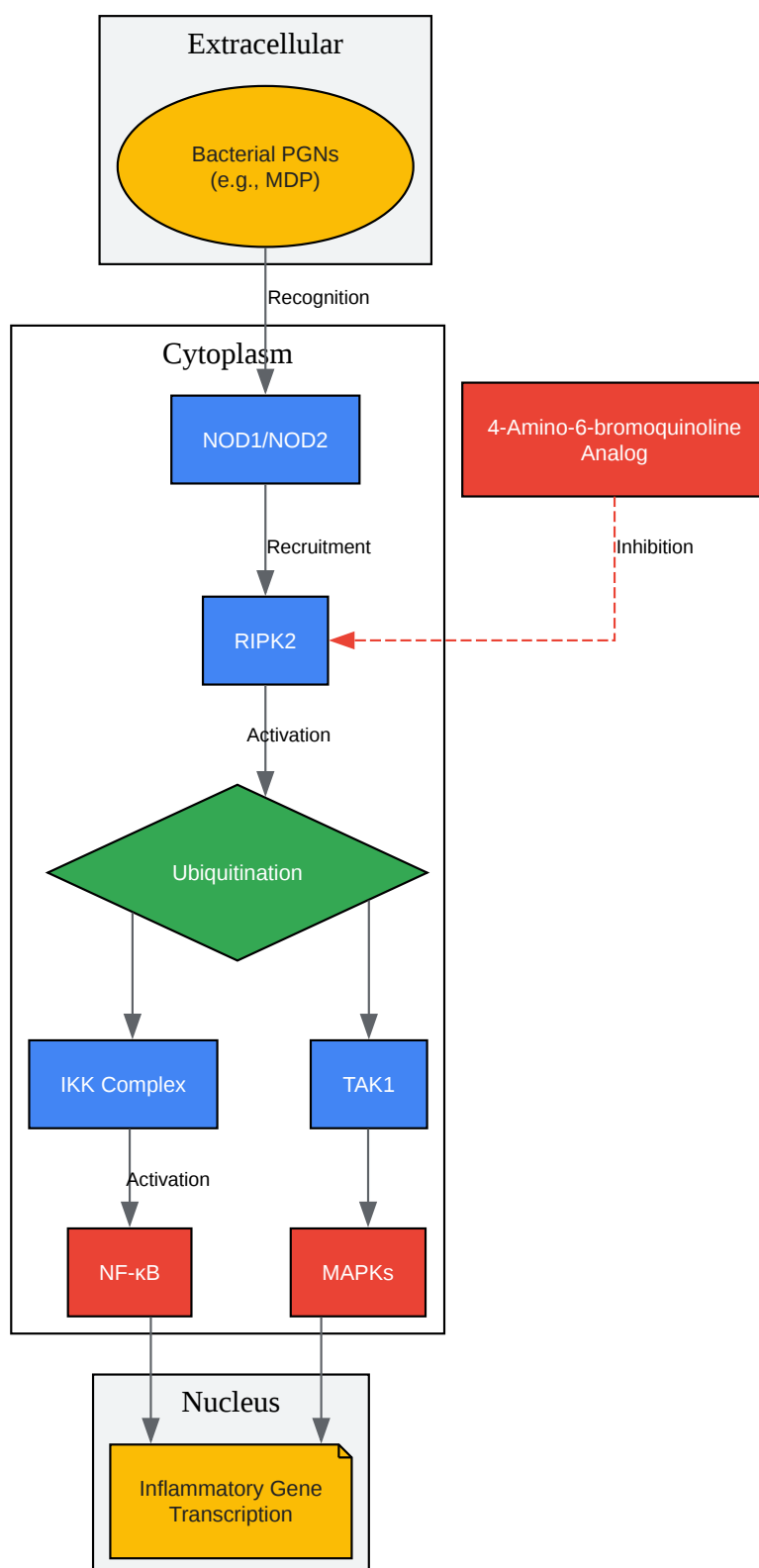
This assay measures the proliferation of *Plasmodium falciparum* parasites in red blood cells by quantifying the amount of parasite DNA.^[10]

- Parasite Culture: Asynchronous or synchronized *P. falciparum* cultures are maintained in human red blood cells in a suitable culture medium.
- Drug Plate Preparation: The test compounds are serially diluted and added to a 96-well plate.

- **Parasite Incubation:** The parasite culture is added to the wells of the drug plate and incubated for 72 hours under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂).
- **Lysis and Staining:** A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
- **Fluorescence Measurement:** The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
- **Data Analysis:** The IC₅₀ values are calculated by comparing the fluorescence in the treated wells to that of untreated controls.

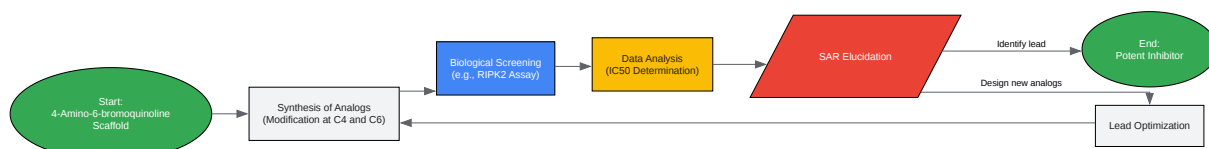
Visualizing Key Relationships and Workflows

To better understand the concepts discussed, the following diagrams illustrate the RIPK2 signaling pathway, a general experimental workflow for SAR studies, and the logical relationship of the SAR findings.



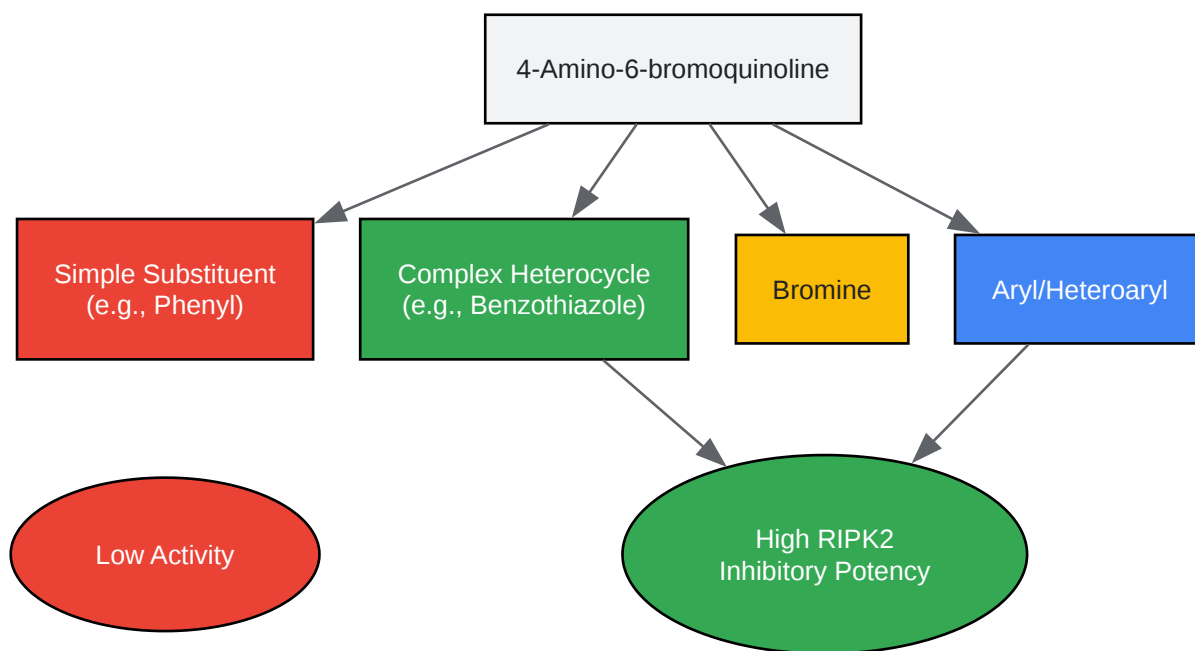
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Caption: The NOD1/NOD2-RIPK2 signaling pathway leading to inflammatory gene transcription.



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Caption: A generalized workflow for the structure-activity relationship (SAR) study.



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Caption: Logical relationship of key structural features for RIPK2 inhibition.

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